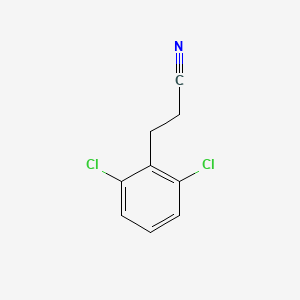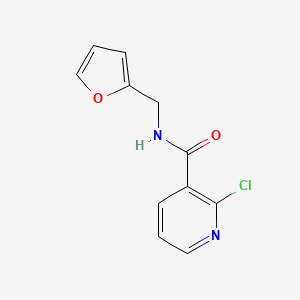
6,7-Dichloro-2-(2,6-dichlorophenoxy)-3-(trifluoromethyl)quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dichloro-2-(2,6-dichlorophenoxy)-3-(trifluoromethyl)quinoxaline is a useful research compound. Its molecular formula is C15H5Cl4F3N2O and its molecular weight is 428.01. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Electrochromic Properties and Copolymer Synthesis
A study by Beyazyildirim et al. (2006) explored the synthesis and electrochromic properties of conducting copolymers derived from quinoxaline monomers. This research demonstrated the potential of these materials in polymer electrochromic devices, offering insights into their applications in display technologies and smart windows (Beyazyildirim et al., 2006).
Cytotoxic Activity and Antiproliferative Effects
Kadela et al. (2016) investigated a series of quinoxaline derivatives for their cytotoxicity against cancer cell lines. They found that certain derivatives showed higher cytotoxicity than the parent compound, highlighting the potential of these compounds in cancer therapy (Kadela et al., 2016).
Optical and Morphological Studies
A study by Rajalakshmi and Palanisami (2020) focused on the synthesis of Y-shaped tri-fluoromethyl substituted quinoxaline derivatives and their optical properties. They observed phenomena such as aggregation-induced emission and solvatochromism, which could be significant in the development of advanced optical materials (Rajalakshmi & Palanisami, 2020).
Anti-Plasmodial Activity
Marín et al. (2008) synthesized derivatives of quinoxaline for their anti-plasmodial properties. They discovered that certain derivatives were significantly more active against Plasmodium falciparum, the parasite responsible for malaria, than conventional drugs like chloroquine (Marín et al., 2008).
Reactivity and Ligand Synthesis
Adam et al. (2013) explored the reactivity of quinoxalines in ligand synthesis. Their research provided valuable insights into the development of novel ligands for catalysis, which could have implications in various chemical synthesis processes (Adam et al., 2013).
Synthesis of Derivatives for Antibacterial and Antituberculosis Activity
Research by El-Atawy et al. (2019) and Jaso et al. (2005) focused on synthesizing quinoxaline derivatives with significant antibacterial and antituberculosis properties. These studies contribute to the search for new antimicrobial agents in the fight against resistant bacterial strains (El-Atawy et al., 2019) (Jaso et al., 2005).
Corrosion Inhibition Studies
Zarrouk et al. (2014) conducted a study on quinoxalines as corrosion inhibitors for copper, highlighting their potential use in industrial applications involving metal protection (Zarrouk et al., 2014).
Helical Structure Induction in Polymers
Yamamoto et al. (2013) investigated the induction of helical structures in poly(quinoxaline-2,3-diyl)s by introducing chiral groups. This research is significant for developing materials with unique optical and chiral properties (Yamamoto et al., 2013).
Propriétés
IUPAC Name |
6,7-dichloro-2-(2,6-dichlorophenoxy)-3-(trifluoromethyl)quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H5Cl4F3N2O/c16-6-2-1-3-7(17)12(6)25-14-13(15(20,21)22)23-10-4-8(18)9(19)5-11(10)24-14/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJZDSGNTLWXWFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OC2=NC3=CC(=C(C=C3N=C2C(F)(F)F)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H5Cl4F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-chloropyridin-2-yl)amino]-N-(2,4-difluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2490556.png)
![1-[1-(4-bromobenzenesulfonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B2490557.png)
![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4-methylbenzamide](/img/structure/B2490558.png)
![2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2490559.png)
![methyl 2-bromo-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B2490560.png)



![N-[2-(Morpholin-4-YL)ethyl]-2-(3-phenyladamantan-1-YL)acetamide hydrochloride](/img/structure/B2490565.png)
![6-cyclopropyl-1-(thiophen-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2490567.png)
![7-Bromo-6-fluoroimidazo[1,5-a]pyridine](/img/structure/B2490569.png)
![2-chloro-N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2490572.png)
![1-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2490575.png)
